2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid is a benzoic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 2-amino position and a fluorine substituent at the 3-position of the aromatic ring. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-11-5-10-17(21(25)26)20(19)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRIBALTOWHSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 3-fluoro-benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Coupling: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: DCC and NHS in anhydrous conditions.
Major Products
Deprotected Amino Acid: After Fmoc removal.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Peptide Conjugates: When coupled with other amino acids or peptides.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid is used in various scientific research fields:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with Fmoc and Aromatic Substituents
Compound A : 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid
- Structure : Features a 4-chlorobenzyloxy group at the 3-position instead of fluorine.
- The benzyloxy group introduces steric bulk, which may reduce reactivity in coupling reactions compared to the smaller fluorine substituent.
- Synthesis: Prepared via Fmoc protection of 4-amino-3-(4-chlorobenzyloxy)benzoic acid using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Compound B : 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((3-(trifluoromethyl)benzyl)oxy)benzoic acid
- Structure : Contains a 3-(trifluoromethyl)benzyloxy group at the 3-position.
- Key Differences :
- The trifluoromethyl group is highly electronegative and lipophilic, offering metabolic stability compared to fluorine.
- The larger substituent may hinder interactions in sterically sensitive environments, such as enzyme active sites.
Target Compound : 2-(Fmoc-amino)-3-fluoro-benzoic acid
- Unique Features: The fluorine atom’s small size and strong electron-withdrawing effect enhance the acidity of the benzoic acid (pKa ~2.7 vs. ~4.2 for non-fluorinated analogs), favoring deprotonation in aqueous environments. Fluorine’s inductive effect may stabilize transition states in nucleophilic acyl substitution reactions, improving coupling efficiency in peptide synthesis.
Non-Benzoic Acid Fmoc-Protected Carboxylic Acids
Compound C : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid
- Structure: Butanoic acid backbone with a 2-fluorophenyl group.
- The 2-fluorophenyl group introduces ortho-substitution effects, which may alter π-π stacking interactions in supramolecular assemblies.
Compound D : 3-(2-chlorophenyl)-2-(Fmoc-amino)propanoic acid
- Structure: Propanoic acid derivative with a 2-chlorophenyl group.
- Comparison: The chlorine atom’s polarizability may enhance halogen bonding in crystal packing or protein-ligand interactions compared to fluorine. Propanoic acid’s shorter chain reduces steric hindrance, favoring rapid coupling in solid-phase synthesis.
Heterocyclic Fmoc-Protected Analogs
Compound E : 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid
- Structure : Thiophene ring replaces the benzene ring.
- Comparison :
- The sulfur atom in thiophene alters electronic properties, reducing aromaticity compared to benzene.
- Thiophene-based compounds may exhibit unique photophysical properties, useful in optoelectronic materials.
Property Comparison Table
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid, commonly referred to as Fmoc-3-fluoro-benzoyl amino acid, is a synthetic compound that plays a significant role in peptide synthesis and biological research. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid is with a molecular weight of approximately 343.35 g/mol. The structure includes a benzoic acid moiety with a fluorine substitution at the 3-position and an Fmoc protecting group attached to the amino group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.35 g/mol |
| CAS Number | Not specified |
The primary biological function of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid involves its role in peptide bond formation during peptide synthesis. The Fmoc group serves as a base-labile protecting group, allowing for selective deprotection and subsequent coupling reactions. This mechanism is crucial for synthesizing peptides with complex structures, which can be used in various biological applications.
The compound's interaction with biological targets is significant in studying protein-protein interactions and enzyme-substrate dynamics. Its ability to modulate these interactions makes it a valuable tool in biochemical research.
Applications in Drug Development
Research has indicated that compounds similar to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid can influence various biological pathways, including those involved in cancer therapy. For instance, studies have shown that derivatives of benzoic acids can bind to anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. Such interactions could lead to cell death in cancer cells that rely on these proteins for survival .
Case Studies and Research Findings
- Peptide Synthesis : A study demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides that can serve as potential therapeutics. The compound facilitated the production of peptides with enhanced stability and activity.
- Cancer Research : In a comparative analysis, compounds structurally related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid were evaluated for their binding affinity to Mcl-1 and Bfl-1 proteins. Results indicated that these compounds exhibit selective binding profiles which could be exploited for developing dual inhibitors targeting these proteins .
- Bioconjugation Studies : The stability of the Fmoc protecting group under physiological conditions has been leveraged in bioconjugation strategies, enhancing the delivery of therapeutic agents while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid?
- Methodological Answer: The compound is synthesized via Fmoc-protection of the amine group, followed by fluorination at the meta-position of the benzoic acid backbone. Key steps include:
- Coupling Reactions: Use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to activate carboxyl groups for amide bond formation .
- Fluorination: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Purification: Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the product .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage: Keep at -20°C in a moisture-free environment (Fmoc groups are hydrolytically labile). Use desiccants and argon/vacuum-sealed containers to prevent degradation .
- Handling: Wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation (use fume hoods) due to acute toxicity risks (oral LD50: 300–2000 mg/kg) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm fluorine substitution patterns and Fmoc-group integrity (e.g., δ ~7.7–7.3 ppm for fluorenyl protons) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~452.4 Da) .
- HPLC: Purity assessment (>95%) using reverse-phase columns with UV detection at 265 nm (Fmoc absorption) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer: The meta-fluoro group enhances electron-withdrawing effects, increasing the acidity of the adjacent carboxylic acid (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs). This improves activation efficiency with coupling reagents like HATU or DCC, but may require optimized reaction times (e.g., 2–4 hrs at 0°C) to avoid racemization . Comparative studies with 3-chloro or 3-nitro analogs show fluorine’s superior bioisosteric properties in mimicking natural residues .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer: The fluorenyl group’s hydrophobicity and fluorine’s small atomic radius complicate crystal lattice formation. Strategies include:
- Co-Crystallization: Use of polar solvents (e.g., DMSO/water mixtures) and additives like crown ethers to stabilize π-π interactions .
- Cryoprotection: Rapid cooling (liquid N₂) to prevent phase separation.
- Software Tools: SHELXL for refining disordered fluorine positions in X-ray diffraction data. Anisotropic displacement parameters (ADPs) must be carefully modeled to resolve fluorine’s electron density .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
- Methodological Answer: The Fmoc group enhances membrane permeability, while the fluorine modulates target binding via hydrophobic and electrostatic interactions. For example:
- Enzyme Inhibition: Competitive assays (IC50 ~5–20 µM) against serine proteases show fluorine’s role in stabilizing transition-state analogs .
- Structural Studies: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal fluorine’s hydrogen-bonding with active-site residues (e.g., Tyr-228 in trypsin-like proteases) .
Q. What are the key differences in stability between Fmoc-protected and Boc-protected derivatives under acidic conditions?
- Methodological Answer:
- Fmoc Stability: Labile to piperidine (20% in DMF, 30 min) but stable to TFA (0.1% in DCM). Degradation studies show <5% decomposition after 24 hrs at pH 4.0 .
- Boc Comparison: Boc groups require stronger acids (e.g., 95% TFA) for cleavage, making Fmoc preferable for solid-phase peptide synthesis (SPPS) with acid-sensitive residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
